molecular formula C9H12N6 B15218039 7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine CAS No. 28492-27-5

7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine

Cat. No.: B15218039
CAS No.: 28492-27-5
M. Wt: 204.23 g/mol
InChI Key: BEUUNTHYWDZGHO-UHFFFAOYSA-N
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Description

7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine is a heterocyclic compound with the molecular formula C9H12N6. This compound is part of the imidazotriazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with a suitable imidazole derivative, followed by cyclization with a triazine precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, receptor agonist, or modulator of cellular pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Known for its biological activity and therapeutic potential.

    Imidazo[4,5-c]pyridine: Another compound with significant medicinal applications.

    Imidazo[1,2-a]pyridine: Used in various pharmaceutical applications.

Uniqueness

7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine is unique due to its specific structural features and the presence of a cyclopentyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

CAS No.

28492-27-5

Molecular Formula

C9H12N6

Molecular Weight

204.23 g/mol

IUPAC Name

7-cyclopentylimidazo[4,5-d]triazin-4-amine

InChI

InChI=1S/C9H12N6/c10-8-7-9(13-14-12-8)15(5-11-7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12,13)

InChI Key

BEUUNTHYWDZGHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C(N=NN=C32)N

Origin of Product

United States

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